molecular formula C18H18N2O B8551499 2-(3-(Benzyloxy)cyclobutyl)-1H-benzo[d]imidazole

2-(3-(Benzyloxy)cyclobutyl)-1H-benzo[d]imidazole

Cat. No. B8551499
M. Wt: 278.3 g/mol
InChI Key: HIXCSXDJCNOYQZ-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

A solution of N-(2-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide (1.78 g, 6.01 mmol) in acetic acid was heated to 100° C. for 1 h, then cooled to RT. The acetic acid was removed in vacuo and ethyl acetate was added to the resulting oil. The resulting suspension was filtered and the collected solid was air dried to give 2-(3-(Benzyloxy)cyclobutyl)-1H-benzo[d]imidazole. The filtrate was concentrated in vacuo to give another suspension, which was filtered, air dried, and added to the first crop of product to give a total of 0.96 g (3.43 mmol, 57% yield) of 2-(3-(Benzyloxy)cyclobutyl)-1H-benzo[d]imidazole as a white solid.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([CH:11]1[CH2:14][CH:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12]1)=O>C(O)(=O)C>[CH2:16]([O:15][CH:13]1[CH2:14][CH:11]([C:9]2[NH:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH2:12]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
NC1=C(C=CC=C1)NC(=O)C1CC(C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetic acid was removed in vacuo and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the resulting oil
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)C1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.